N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine
Description
N-{[3-Methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine (CAS: 734546-63-5; molecular formula: C₁₃H₁₉NO₃; molecular weight: 237.29 g/mol) is a hydroxamic acid derivative characterized by a substituted phenyl ring bearing methoxy (3-position) and pentyloxy (4-position) groups . Its structure features an imine (C=N) linkage between the hydroxamic acid moiety and the aromatic ring, a common motif in compounds designed for chelation or enzyme inhibition .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(NE)-N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO3/c1-3-4-5-8-17-12-7-6-11(10-14-15)9-13(12)16-2/h6-7,9-10,15H,3-5,8H2,1-2H3/b14-10+ |
InChI Key |
NPIYEUGVMDFDGE-GXDHUFHOSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/O)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(pentyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Lipophilicity : The target compound’s pentyloxy group increases hydrophobicity compared to derivatives with shorter chains (e.g., methoxy in ) or polar groups (e.g., nitro in ). This may enhance membrane permeability in biological systems.
- Synthetic Yields : Higher yields (84–91%) are observed for nitro- and trifluoromethyl-substituted derivatives , likely due to the electron-withdrawing groups facilitating imine formation. The absence of yield data for the target compound warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
